N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics in similar compounds suggests that this compound can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Similar compounds have demonstrated diverse pharmacological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor containing the fluorophenyl group[_{{{CITATION{{{1{N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ...](https://www.chemspider.com/Chemical-Structure.5052150.html)[{{{CITATION{{{2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ...{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo4,3-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced analogs of the compound.
Scientific Research Applications
Chemistry and Biology: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has potential applications in chemical research, particularly in the study of triazolopyridazine derivatives and their biological activities. Its unique structure makes it a valuable tool for probing molecular interactions and pathways.
Medicine: In the field of medicine, this compound may be investigated for its therapeutic potential. Its biological activity could be explored for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound's properties may also be leveraged in industrial applications, such as in the development of new materials or chemical processes. Its stability and reactivity could make it useful in various chemical syntheses and manufacturing processes.
Comparison with Similar Compounds
N-cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine
N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness: N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which can influence its biological activity and chemical properties
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-5-3-4-12(10-13)18-22-21-15-8-9-17(23-24(15)18)26-11-16(25)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAZPYBADFCMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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